

In-Depth Technical Guide: Boc-NH-PEG12-NH2

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Compound of Interest

Compound Name: *Boc-NH-PEG12-NH2*

Cat. No.: *B6299480*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, **Boc-NH-PEG12-NH2**, a critical tool in the development of targeted therapeutics. This document details its chemical properties, applications, and a representative experimental protocol for its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

Boc-NH-PEG12-NH2 is a PEG-based linker molecule featuring a Boc-protected amine and a free amine, separated by a 12-unit polyethylene glycol (PEG) spacer. This structure allows for the sequential conjugation of two different molecules, making it an invaluable component in the construction of bifunctional molecules like PROTACs.

Property	Value
Molecular Weight	688.84 g/mol [1] [2]
Chemical Formula	C31H64N2O14
CAS Number	1642551-09-4
Appearance	Colorless to light yellow liquid
Purity	Typically ≥95%
Solubility	Soluble in DMSO, DMF, chloroform, and water
Storage Conditions	Store at -20°C for long-term stability

Application in PROTAC Synthesis

The primary application of **Boc-NH-PEG12-NH2** is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.

The **Boc-NH-PEG12-NH2** linker serves as the bridge in the PROTAC molecule. Its defined length and flexibility, provided by the PEG chain, are crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

Experimental Protocol: Synthesis of a PROTAC using **Boc-NH-PEG12-NH2**

This section outlines a representative two-step protocol for the synthesis of a PROTAC, demonstrating the utility of **Boc-NH-PEG12-NH2**. This process involves the deprotection of the Boc group followed by two sequential amide coupling reactions.

Step 1: Boc Deprotection

The first step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine.

- Materials:
 - Boc-NH-PEG12-NH2**
 - Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dichloromethane - DCM)
 - Anhydrous DCM
 - Sodium bicarbonate (NaHCO3) solution (saturated)
 - Brine

- Anhydrous sodium sulfate (Na₂SO₄)
- Procedure:
 - Dissolve **Boc-NH-PEG12-NH₂** in anhydrous DCM.
 - Add an excess of TFA or a solution of HCl in an organic solvent dropwise to the reaction mixture at 0°C.
 - Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Upon completion, neutralize the reaction mixture with a saturated solution of NaHCO₃.
 - Extract the aqueous layer with DCM.
 - Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected NH₂-PEG12-NH₂ linker.

Step 2: Sequential Amide Coupling

This step involves the sequential conjugation of the protein of interest (POI) ligand and the E3 ligase ligand to the deprotected linker. This example assumes the ligands have available carboxylic acid groups for coupling.

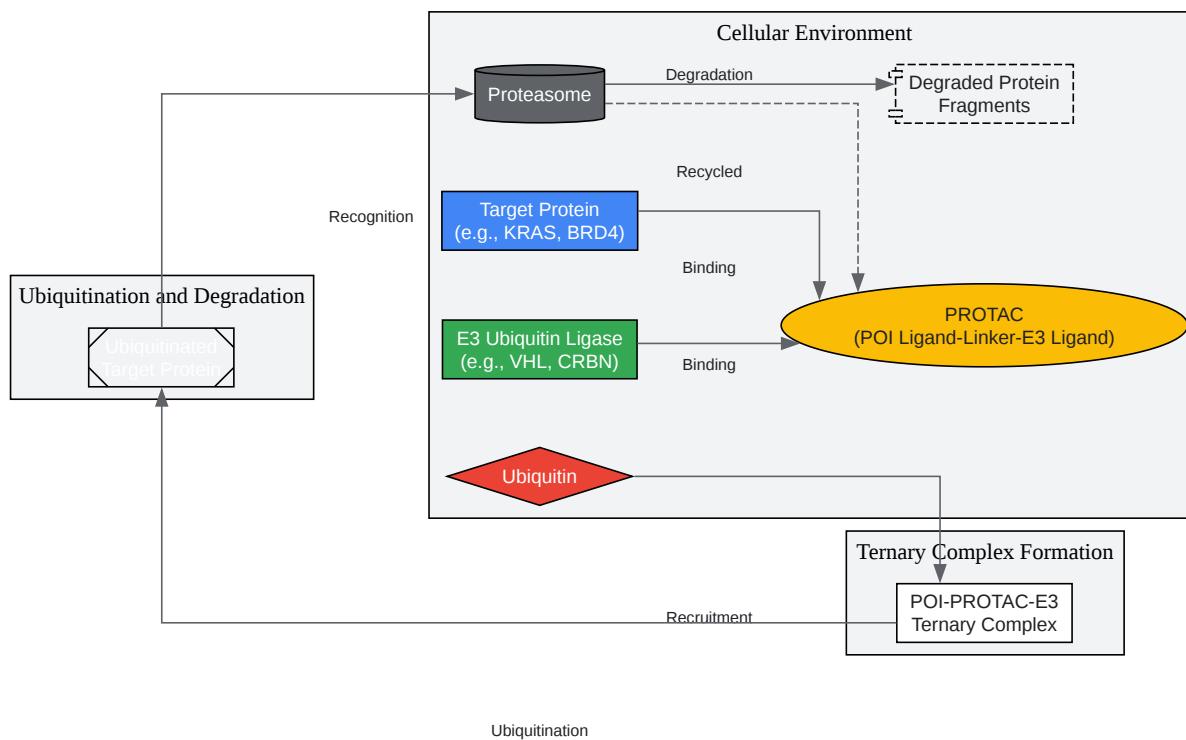
- Materials:
 - Deprotected NH₂-PEG12-NH₂ linker
 - POI ligand with a carboxylic acid group (POI-COOH)
 - E3 ligase ligand with a carboxylic acid group (E3-COOH)
 - Coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBr (Hydroxybenzotriazole).

- A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).
- Anhydrous DMF (Dimethylformamide)
- Preparative High-Performance Liquid Chromatography (HPLC) for purification.
- Procedure:
 - First Coupling:
 - Dissolve the POI-COOH (1 equivalent) in anhydrous DMF.
 - Add the coupling agent (e.g., HATU, 1.1 equivalents) and DIPEA (2-3 equivalents).
 - Stir the mixture for 15-30 minutes to activate the carboxylic acid.
 - Add a solution of the deprotected NH₂-PEG12-NH₂ linker (1.2 equivalents) in anhydrous DMF.
 - Stir the reaction at room temperature overnight.
 - Monitor the formation of the POI-PEG12-NH₂ intermediate by LC-MS.
 - Purify the intermediate by preparative HPLC.
 - Second Coupling:
 - Dissolve the purified POI-PEG12-NH₂ intermediate (1 equivalent) and the E3-COOH (1.1 equivalents) in anhydrous DMF.
 - Add the coupling agent (e.g., HATU, 1.2 equivalents) and DIPEA (2-3 equivalents).
 - Stir the reaction at room temperature overnight.
 - Monitor the formation of the final PROTAC molecule by LC-MS.
 - Purify the final PROTAC by preparative HPLC.

- Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a linker such as **Boc-NH-PEG12-NH2**.

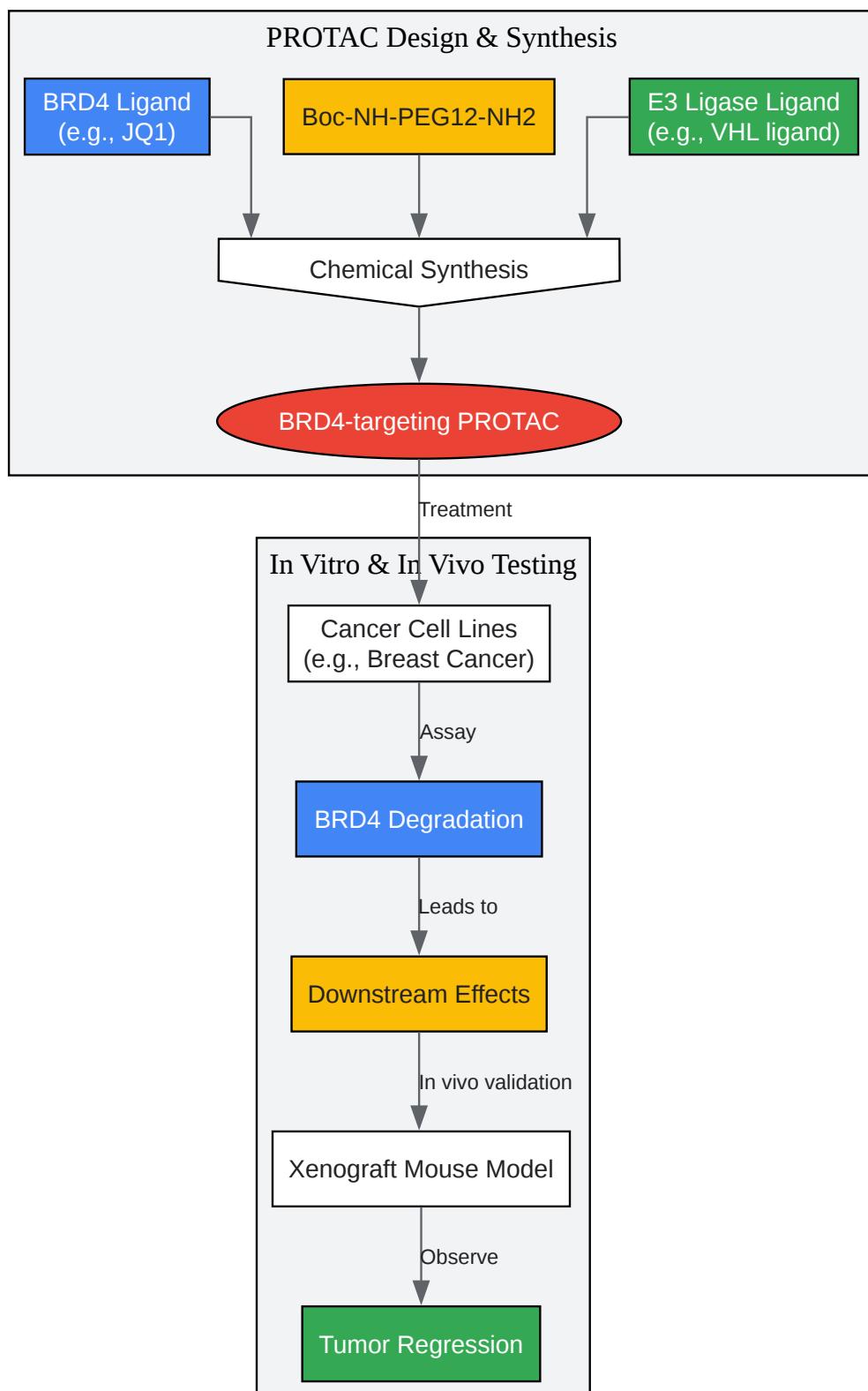


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Caption: PROTAC Mechanism of Action.

Signaling Pathway Context: Targeting BRD4

PROTACs constructed with PEG linkers are frequently used to target bromodomain and extraterminal (BET) proteins, such as BRD4. BRD4 is a transcriptional coactivator that plays a critical role in the expression of oncogenes like c-MYC. Degradation of BRD4 by a PROTAC can lead to the downregulation of these oncogenes, resulting in cell cycle arrest and apoptosis in cancer cells. The following diagram illustrates a simplified workflow for developing a BRD4-targeting PROTAC.

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References

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